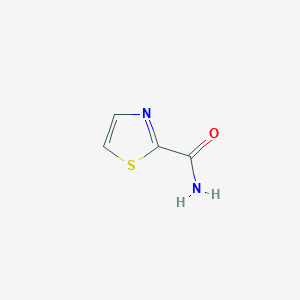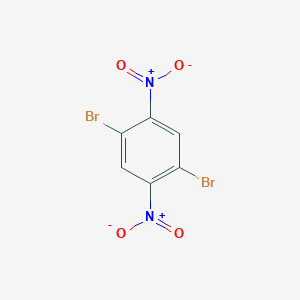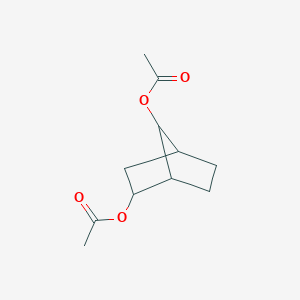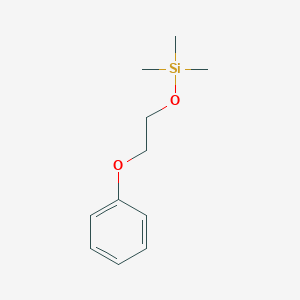
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and is commonly used in cell viability assays.
作用机制
MTT is reduced to formazan by mitochondrial enzymes in viable cells. The reduction of MTT to formazan is dependent on the activity of mitochondrial enzymes, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
生化和生理效应
MTT has no known biochemical or physiological effects on cells. It is an inert compound that is only reduced to formazan by mitochondrial enzymes in viable cells.
实验室实验的优点和局限性
The use of MTT in cell viability assays has several advantages. It is a simple and rapid assay that can be performed in a microplate format. It is also a non-radioactive assay, which eliminates the need for radioactive materials in the lab. However, MTT has some limitations. It cannot distinguish between viable and non-viable cells, and it is not suitable for use with cells that do not have functional mitochondria.
未来方向
There are several potential future directions for research on MTT. One area of research could be the development of new compounds that are more sensitive and specific for detecting viable cells. Another area of research could be the optimization of the assay conditions to improve the accuracy and precision of the assay. Additionally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation.
合成方法
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with sodium hydroxide. The reaction results in the formation of a yellowish-orange crystalline powder that is soluble in water and ethanol.
科学研究应用
MTT is commonly used in scientific research to assess cell viability and proliferation. This compound is used in cell viability assays to determine the number of viable cells in a given sample. The assay works by measuring the reduction of MTT to formazan by mitochondrial enzymes in viable cells. The amount of formazan produced is proportional to the number of viable cells in the sample.
属性
CAS 编号 |
18371-33-0 |
|---|---|
产品名称 |
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-, bromide |
分子式 |
C23H23BrN2O2S2 |
分子量 |
503.5 g/mol |
IUPAC 名称 |
2-[2-[5-[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethanol;bromide |
InChI |
InChI=1S/C23H23N2O2S2.BrH/c26-16-14-24-18-8-4-6-10-20(18)28-22(24)12-2-1-3-13-23-25(15-17-27)19-9-5-7-11-21(19)29-23;/h1-13,26-27H,14-17H2;1H/q+1;/p-1 |
InChI 键 |
FSILXDXZXIDNAO-UHFFFAOYSA-M |
手性 SMILES |
C1=CC=C2C(=C1)N(/C(=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCO)/S2)CCO.[Br-] |
SMILES |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-] |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCO)S2)CCO.[Br-] |
其他 CAS 编号 |
18371-33-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



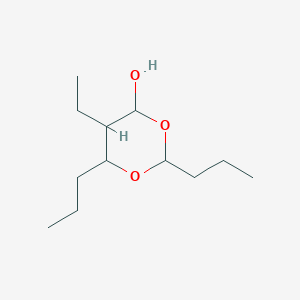
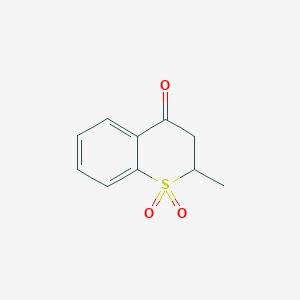
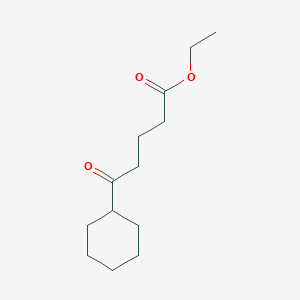
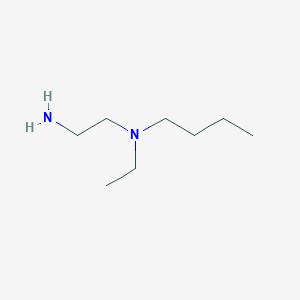
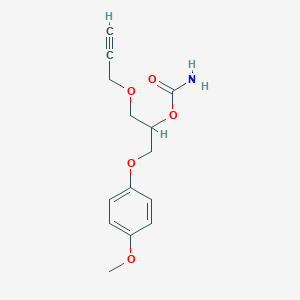
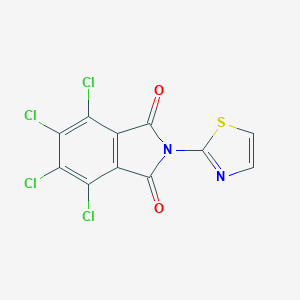
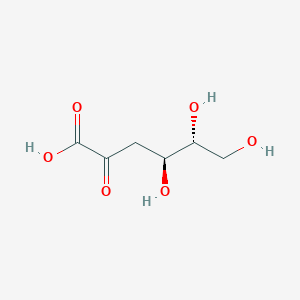
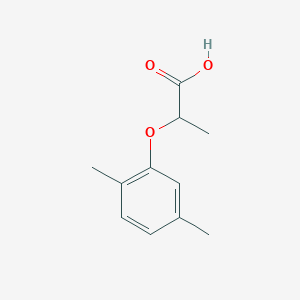

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)
